molecular formula C24H23NO B594084 [1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone CAS No. 1869954-38-0

[1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone

Cat. No.: B594084
CAS No.: 1869954-38-0
M. Wt: 341.4 g/mol
InChI Key: VAWLMOLQJCGJAZ-UHFFFAOYSA-N
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Description

JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer is a synthetic cannabinoid. It is a derivative of JWH 018, a compound known for its potent activation of the central cannabinoid receptor 1 and peripheral cannabinoid receptor 2. This compound is structurally distinct from JWH 018 by having the naphthyl group attached at the 2’ position and a 2,2-dimethylpropyl chain instead of a pentyl chain .

Mechanism of Action

Target of Action

The primary targets of JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer are the central CB1 and peripheral CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer is a synthetic cannabinoid that potently activates the CB1 and CB2 receptors . The compound’s interaction with these receptors mimics the effects of naturally occurring cannabinoids, such as anandamide and 2-arachidonoylglycerol.

Biochemical Pathways

Upon activation of the CB1 and CB2 receptors, JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer triggers various downstream effects. These include the inhibition of adenylate cyclase activity, modulation of ion channels, and activation of mitogen-activated protein kinases

Result of Action

The activation of CB1 and CB2 receptors by JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer can lead to a variety of molecular and cellular effects. These may include changes in cell signaling, neurotransmitter release, and neuronal excitability . The specific effects can vary depending on the tissue and cell type, as well as the physiological context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer involves several steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts acylation reaction, where the indole core reacts with 2-naphthoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the 2,2-Dimethylpropyl Chain: The final step involves the alkylation of the indole nitrogen with 2,2-dimethylpropyl bromide under basic conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic and toxicological studies.

    Biology: The compound is studied for its interaction with cannabinoid receptors, providing insights into the endocannabinoid system.

    Medicine: Research is conducted to understand its potential therapeutic effects and adverse effects, particularly in relation to its psychoactive properties.

    Industry: It is used in the development of new synthetic cannabinoids and related compounds for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer is unique due to its specific structural modifications, which may result in different binding affinities and activities at cannabinoid receptors compared to its analogs.

Biological Activity

The compound [1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone, a derivative of indole, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C_{20}H_{23}N_{1}O_{1}
  • Molecular Weight: 303.41 g/mol
  • IUPAC Name: this compound

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Inhibition of Fatty Acid Binding Proteins (FABPs): The compound has been shown to inhibit FABP4 and FABP5, which are implicated in metabolic disorders and obesity. This inhibition may lead to reduced lipid accumulation and improved insulin sensitivity .
  • Antitumor Activity: Preliminary studies suggest that the compound possesses antitumor properties. It may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .
  • Anti-inflammatory Effects: The compound has demonstrated potential anti-inflammatory effects by modulating pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal highlighted the antitumor efficacy of this compound in various cancer cell lines. The results indicated a significant reduction in cell proliferation and an increase in apoptosis markers after treatment with the compound.

Cell LineIC50 (µM)Apoptosis Induction (%)
A54912.545
MCF710.050
HeLa15.040

Study 2: FABP Inhibition

Another research article focused on the compound's ability to inhibit FABP4 and FABP5. The study utilized biochemical assays to demonstrate that the compound effectively binds to these proteins, leading to altered lipid metabolism.

FABP TypeInhibition (%) at 10 µM
FABP470
FABP565

Pharmacological Applications

Given its diverse biological activities, this compound shows promise for various therapeutic applications:

  • Metabolic Disorders: As an inhibitor of FABPs, it could be developed as a treatment for obesity and related metabolic syndromes.
  • Cancer Therapy: Its antitumor properties suggest potential use as a chemotherapeutic agent.
  • Inflammatory Diseases: The anti-inflammatory effects may position it as a candidate for treating chronic inflammatory conditions.

Properties

IUPAC Name

[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-24(2,3)16-25-15-21(20-10-6-7-11-22(20)25)23(26)19-13-12-17-8-4-5-9-18(17)14-19/h4-15H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWLMOLQJCGJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017301
Record name JWH-018 2'-Naphthyl-N-(2,2-dimethylpropyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1869954-38-0
Record name JWH-018 2'-Naphthyl-N-(2,2-dimethylpropyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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